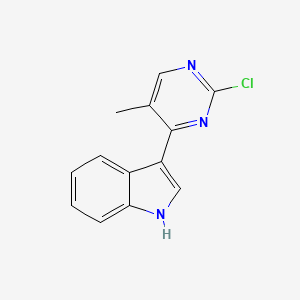
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
概要
説明
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole, also known as JNJ-47965567, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
The mechanism of action of 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that this compound can induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of certain genes that are involved in the development of cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
One of the significant advantages of using 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole in lab experiments is its potent anti-tumor activity. This compound has shown promising results in preclinical studies and can inhibit the growth of various cancer cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it challenging to obtain large quantities of the product.
将来の方向性
There are several future directions for the research and development of 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole. One of the most significant areas of research is in the field of oncology. Further studies are needed to determine the full mechanism of action of this compound and to identify its potential therapeutic applications for the treatment of various cancers. Additionally, future research can focus on the optimization of the synthesis method to make it more efficient and cost-effective. Finally, further studies are needed to determine the safety and toxicity of this compound in humans.
科学的研究の応用
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole has shown promising results in preclinical studies for the treatment of various diseases. One of the most significant applications of this compound is in the field of oncology. Studies have shown that this compound exhibits potent anti-tumor activity and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
3-(2-chloro-5-methylpyrimidin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-6-16-13(14)17-12(8)10-7-15-11-5-3-2-4-9(10)11/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIYPYPQRUZYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728741 | |
| Record name | 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945016-62-6 | |
| Record name | 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


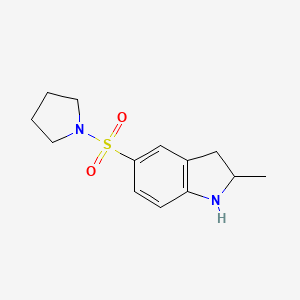


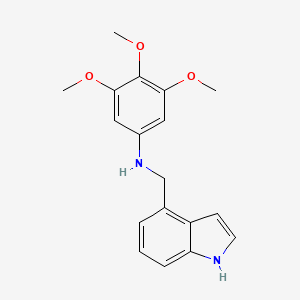


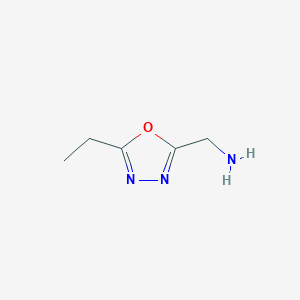
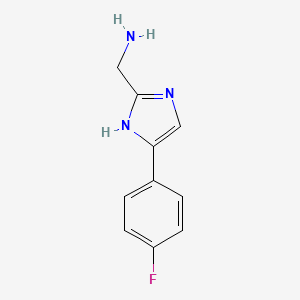
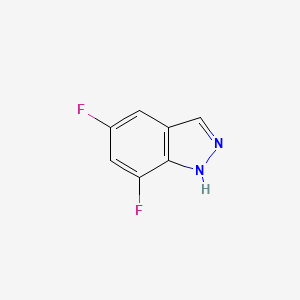

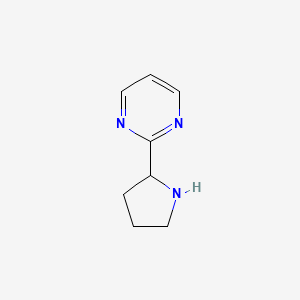

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B3170672.png)
